6-(Naphthalen-2-yl)pyridazine-3-thiol
Overview
Description
6-(Naphthalen-2-yl)pyridazine-3-thiol is a chemical compound123. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, there are related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been synthesized and evaluated for their anti-tubercular activity4.Molecular Structure Analysis
The molecular structure of 6-(Naphthalen-2-yl)pyridazine-3-thiol is not explicitly mentioned in the search results. However, the pyridazine ring, which is a part of this compound, is known to have unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, the pyridazine ring, which is a part of this compound, has unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development5.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Naphthalen-2-yl)pyridazine-3-thiol are not explicitly mentioned in the search results.Scientific Research Applications
1. Antimicrobial Activity
6-(2-Naphtyl)-1-phenyl-4-3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines and other derivatives, synthesized via reactions with hydrazonoyl halides, exhibited potent antimicrobial properties. These compounds were highly effective in inhibiting the growth of both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
2. Anticonvulsant Properties
Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have shown promising results as potential anticonvulsant agents. The compounds exhibited significant delay in the onset of convulsions and prolongation of survival time in in vivo tests, indicating potential use in managing convulsive disorders (Ghareb et al., 2017).
3. Catalytic Applications in Water Oxidation
Certain Ru complexes, utilizing the bridging ligand 3,6-bis-[6'-(1' ',8' '-naphthyrid-2' '-yl)-pyrid-2'-yl]pyridazine, have demonstrated their effectiveness in catalyzing water oxidation. The reaction conditions in these studies highlighted the potential of these complexes in improving the efficiency of water oxidation processes, a critical reaction in artificial photosynthesis and solar fuel production (Zong & Thummel, 2005).
4. Antioxidant Activity
Pyrazoline derivatives synthesized using 6-(Naphthalen-2-yl)pyridazine-3-thiol showed high antioxidant activity. These derivatives were synthesized through intermolecular cyclization and their toxicity and antioxidant properties were evaluated, highlighting their potential therapeutic applications (Jasril et al., 2019).
Safety And Hazards
The safety and hazards of 6-(Naphthalen-2-yl)pyridazine-3-thiol are not explicitly mentioned in the search results.
Future Directions
There is no specific information available on the future directions of 6-(Naphthalen-2-yl)pyridazine-3-thiol. However, related compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development4.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized databases or literature sources.
properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMSEYOCVHYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Naphthalen-2-yl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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